Cas no 6615-00-5 (11α-Hydroxyestr-4-ene-3,17-dione)

11α-Hydroxyestr-4-ene-3,17-dione 化学的及び物理的性質
名前と識別子
-
- 11a-Hydroxy-estr-4-ene-3,17-dione
- 11α-Hydroxyestr-4-ene-3,17-dione
- Estr-4-ene-3,17-dione,11a-hydroxy- (6CI,7CI,8CI)
- 11a-Hydroxyestr-4-ene-3,17-dione
- EC 613-901-4
- 11alpha-Hydroxyestr-4-ene-3,17-dione
- DTXSID70447807
- 11 alpha -Hydroxyestr-4-ene-3,17-dione
- 11alpha-hydroxyoestr-4-ene-3,17-dione
- 11alpha-Hydroxy-estr-4-ene-3,17-dione
- (8S,9S,10R,11R,13S,14S)-11-Hydroxy-13-methyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione
- 6615-00-5
- SCHEMBL907789
- (8S,9S,10R,11R,13S,14S)-11-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
- 11?-Hydroxyestr-4-ene-3,17-dione
-
- インチ: 1S/C18H24O3/c1-18-9-15(20)17-12-5-3-11(19)8-10(12)2-4-13(17)14(18)6-7-16(18)21/h8,12-15,17,20H,2-7,9H2,1H3/t12-,13-,14-,15+,17+,18-/m0/s1
- InChIKey: VDCOSJPGDDQNJH-JVSYPLCOSA-N
- ほほえんだ: O[C@@H]1C[C@]2(C)C(CC[C@@]2([H])[C@]2([H])CCC3=CC(CC[C@]3([H])[C@]21[H])=O)=O
計算された属性
- せいみつぶんしりょう: 288.172545g/mol
- ひょうめんでんか: 0
- XLogP3: 1.3
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 0
- どういたいしつりょう: 288.172545g/mol
- 単一同位体質量: 288.172545g/mol
- 水素結合トポロジー分子極性表面積: 54.4Ų
- 重原子数: 21
- 複雑さ: 535
- 同位体原子数: 0
- 原子立体中心数の決定: 6
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.21
- ゆうかいてん: Not available
- ふってん: 480.0±45.0 °C at 760 mmHg
- フラッシュポイント: 258.2±25.2 °C
- 屈折率: 1.574
- PSA: 54.37000
- LogP: 2.66810
- じょうきあつ: 0.0±2.7 mmHg at 25°C
11α-Hydroxyestr-4-ene-3,17-dione セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
11α-Hydroxyestr-4-ene-3,17-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639958-100mg |
(8S,9S,10R,11R,13S,14S)-11-hydroxy-13-methyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17(2H)-dione |
6615-00-5 | 98% | 100mg |
¥16733.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639958-10mg |
(8S,9S,10R,11R,13S,14S)-11-hydroxy-13-methyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17(2H)-dione |
6615-00-5 | 98% | 10mg |
¥2092.00 | 2024-05-04 | |
TRC | H825250-100mg |
11α-Hydroxyestr-4-ene-3,17-dione |
6615-00-5 | 100mg |
$ 1568.00 | 2023-04-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208851A-100 mg |
11α-Hydroxyestr-4-ene-3,17-dione, |
6615-00-5 | 100MG |
¥18,050.00 | 2023-07-11 | ||
A2B Chem LLC | AI03156-100mg |
(8S,9S,10R,11R,13S,14S)-11-Hydroxy-13-methyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione |
6615-00-5 | 100mg |
$1215.00 | 2024-04-19 | ||
TRC | H825250-10mg |
11α-Hydroxyestr-4-ene-3,17-dione |
6615-00-5 | 10mg |
$ 201.00 | 2023-04-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208851-10 mg |
11α-Hydroxyestr-4-ene-3,17-dione, |
6615-00-5 | 10mg |
¥2,557.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208851-10mg |
11α-Hydroxyestr-4-ene-3,17-dione, |
6615-00-5 | 10mg |
¥2557.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208851A-100mg |
11α-Hydroxyestr-4-ene-3,17-dione, |
6615-00-5 | 100mg |
¥18050.00 | 2023-09-05 |
11α-Hydroxyestr-4-ene-3,17-dione 関連文献
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
11α-Hydroxyestr-4-ene-3,17-dioneに関する追加情報
Professional Introduction to 11α-Hydroxyestr-4-ene-3,17-dione (CAS No. 6615-00-5)
11α-Hydroxyestr-4-ene-3,17-dione, identified by its Chemical Abstracts Service (CAS) number 6615-00-5, is a significant intermediate in the field of pharmaceutical chemistry and endocrinology. This compound belongs to the class of estrogenic steroids, exhibiting a structural framework that is closely related to natural and synthetic estrogens. Its molecular structure incorporates a hydroxyl group at the 11α position and a ketone functionality at both the 3β and 17β positions, which contribute to its unique biological activity and reactivity.
The synthesis and application of 11α-Hydroxyestr-4-ene-3,17-dione have garnered considerable attention in recent years due to its role as a precursor in the development of novel therapeutic agents. The compound’s ability to serve as a building block for more complex estrogen derivatives has made it invaluable in the design of drugs targeting estrogen receptor modulators (ERMs). These ERMs are particularly relevant in the treatment of hormone-sensitive cancers, such as breast and prostate cancer, where selective estrogen receptor modulation can either activate or block estrogen-mediated pathways.
Recent advancements in medicinal chemistry have highlighted the potential of 11α-Hydroxyestr-4-ene-3,17-dione in the development of next-generation antiestrogenic compounds. Researchers have been exploring its derivatives to enhance selectivity and reduce side effects associated with traditional estrogen therapies. For instance, modifications at the 4-position of the steroid ring have led to compounds with improved affinity for specific estrogen receptors, thereby increasing therapeutic efficacy while minimizing unwanted physiological effects.
The structural motif of 11α-Hydroxyestr-4-ene-3,17-dione also makes it a valuable tool in studying estrogen signaling pathways. Studies utilizing this compound have provided insights into the mechanisms by which estrogens exert their biological effects. Notably, research has demonstrated that the hydroxyl group at the 11α position plays a critical role in modulating the binding affinity of estrogen derivatives to both alpha and beta estrogen receptors. This has implications for designing drugs that can selectively target one receptor over the other, thereby tailoring treatment regimens to individual patient needs.
In addition to its pharmaceutical applications, 11α-Hydroxyestr-4-ene-3,17-dione has been investigated for its potential role in reproductive health. Emerging evidence suggests that this compound may influence reproductive processes by interacting with estrogen-sensitive tissues. For example, studies in animal models have shown that administration of 11α-Hydroxyestr-4-ene-3,17-dione can modulate estrous cycles and reproductive hormones, indicating its utility in developing treatments for infertility and menstrual disorders.
The synthetic pathways for 11α-Hydroxyestr-4-ene-3,17-dione have also seen significant innovation. Modern synthetic methods leverage catalytic processes and biocatalysis to improve yield and purity while reducing environmental impact. These advancements align with global efforts to promote green chemistry principles in pharmaceutical manufacturing. The use of chiral auxiliaries and asymmetric catalysis has enabled the production of enantiomerically pure forms of this compound, which is crucial for achieving high selectivity in drug development.
From a regulatory perspective, 11α-Hydroxyestr-4-ene-3,17-dione (CAS No. 6615-00-5) is subject to standard guidelines for chemical substances used in pharmaceutical research and development. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions to maintain consistency and safety. Furthermore, ongoing research into its pharmacokinetic properties helps inform dosing strategies and formulation design for future drug candidates derived from this intermediate.
The future prospects for 11α-Hydroxyestr-4-ene-3,17-dione are promising, with ongoing studies exploring its potential in various therapeutic areas. Innovations in drug design are expected to expand its applications beyond traditional estrogen-related disorders into fields such as osteoporosis treatment and neuroprotection. As our understanding of steroid biochemistry evolves, so too will the roles played by intermediates like 11α-Hydroxyestr-4-ene-3,17-dione in advancing medical science.
In conclusion,11α-Hydroxyestr-4ienee--e--eee--eee--eee--eee--eee--eee--eee--eee--eee--eee--eee--eeeee---e---e---e---e---e---e---e---e---e---e---e---e---eeeee-------ee-------ee-------ee-------ee-------ee-------ee-------ee-------ee-------ee-------ee-------ee------6615-e------6615-e------6615-e------6615-e------6615-e------6615-e------6615-e------6615-e------6615-e------6615-e------6615-e------6615-e------



